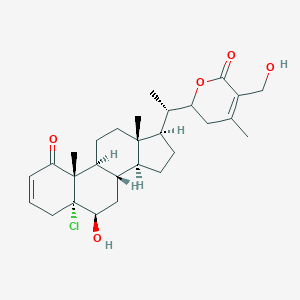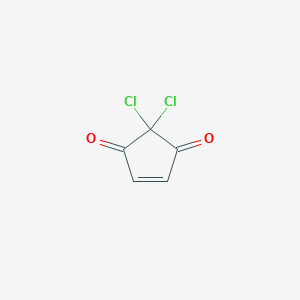
2,2-Dichlorocyclopentene-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichlorocyclopentene-1,3-dione (DCPD) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DCPD is a cyclic diketone that contains two chlorine atoms attached to a cyclopentene ring. This compound is known for its unique chemical properties and has been studied extensively for its potential applications in various fields.
作用機序
The mechanism of action of 2,2-Dichlorocyclopentene-1,3-dione is not well understood. However, it is believed that this compound reacts with various biomolecules, including proteins and nucleic acids, leading to changes in their structure and function. This compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress in cells, leading to cell death. This compound has also been shown to inhibit the growth of various cancer cell lines. In vivo studies have shown that this compound can induce liver damage and alter the levels of various biomolecules in the blood.
実験室実験の利点と制限
One of the main advantages of using 2,2-Dichlorocyclopentene-1,3-dione in lab experiments is its relatively simple synthesis method. This compound is also relatively stable and can be stored for long periods without significant degradation. However, this compound is highly reactive and can react with a variety of biomolecules, making it difficult to study its mechanism of action. This compound is also toxic and must be handled with care in the lab.
将来の方向性
There are several future directions for the study of 2,2-Dichlorocyclopentene-1,3-dione. One area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the study of the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of new materials based on this compound is an area of research that has the potential to lead to the development of new technologies with specific properties.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound can be synthesized by a relatively simple method and has been studied extensively for its potential applications in various fields. This compound has a unique mechanism of action and has been shown to have a variety of biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has limitations that must be considered. There are several future directions for the study of this compound, including the development of new synthetic methods, the study of its mechanism of action, and the development of new materials based on this compound.
合成法
2,2-Dichlorocyclopentene-1,3-dione can be synthesized by the reaction of cyclopentadiene with chlorine gas in the presence of a catalyst such as aluminum chloride. The reaction results in the formation of a cyclic intermediate, which is then treated with a strong base to form this compound. The reaction can be carried out under mild conditions and is relatively simple, making it a popular method for synthesizing this compound.
科学的研究の応用
2,2-Dichlorocyclopentene-1,3-dione has been extensively studied for its potential applications in scientific research. One of the most significant applications of this compound is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals. This compound has also been studied for its potential applications in the field of materials science. The unique chemical properties of this compound make it an attractive candidate for the synthesis of new materials with specific properties.
特性
| 101328-96-5 | |
分子式 |
C5H2Cl2O2 |
分子量 |
164.97 g/mol |
IUPAC名 |
2,2-dichlorocyclopent-4-ene-1,3-dione |
InChI |
InChI=1S/C5H2Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H |
InChIキー |
XMXSINGGJBVDNH-UHFFFAOYSA-N |
SMILES |
C1=CC(=O)C(C1=O)(Cl)Cl |
正規SMILES |
C1=CC(=O)C(C1=O)(Cl)Cl |
| 101328-96-5 | |
同義語 |
4-Cyclopentene-1,3-dione, 2,2-dichloro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



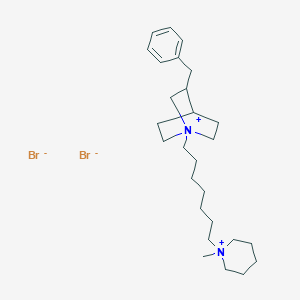


![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)
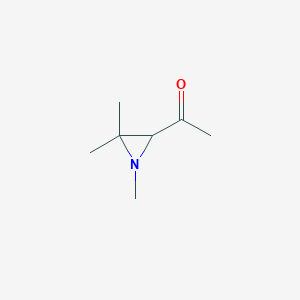

![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)



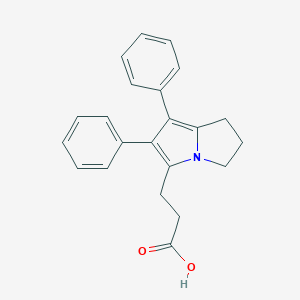
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
